Ozonolysis Chemoselectivity: Divergent Carbonyl Product Distribution Driven by Steric Bulk
In ether solvent with trifluoroacetophenone as a carbonyl oxide trap, ozonolysis of 2-(tert-butyl)-3,3-dimethyl-1-butene yields the corresponding ketone 2,2,4,4-tetramethyl-3-pentanone in ~45% yield, whereas the structurally related but less hindered 1,1,3,3-tetramethyl-1-butene (CAS 29779-78-0) gives its analogous ketone in ~73% yield under identical conditions [1]. The 28-percentage-point yield difference is attributed to the steric influence of the tert-butyl substituent on the primary carbonyl oxide fragmentation pathway, making CAS 5857-68-1 the preferred substrate when a lower-yielding but mechanistically diagnostic ozonolysis outcome is required.
| Evidence Dimension | Ozonolysis yield of rearranged ketone product |
|---|---|
| Target Compound Data | ~45% yield of 2,2,4,4-tetramethyl-3-pentanone |
| Comparator Or Baseline | 1,1,3,3-Tetramethyl-1-butene: ~73% yield of analogous ketone |
| Quantified Difference | Approximately 28 percentage points lower yield for the target compound |
| Conditions | Ether solvent, trifluoroacetophenone trap, room temperature; Kawamura et al., Tetrahedron, 2002 |
Why This Matters
This confirms that the tert-butyl group exerts a measurable, quantifiable steric effect on the ozonolysis mechanism, enabling researchers to select this compound when a sterically perturbed reaction coordinate is needed for mechanistic studies.
- [1] Kawamura, S.-I., Yamakoshi, H., Abe, M., Masuyama, A., Nojima, M. Tetrahedron, 2002, 58, 891-896. View Source
